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Introduction

Enisamium iodide (brand name Amizon®) is an oral antiviral agent licensed in several
countries for the treatment of influenza and other acute respiratory viral infections.[1][2][3] Its
antiviral activity extends to a broad range of RNA viruses, including influenza A and B viruses
and coronaviruses like SARS-CoV-2.[1][2][4] The primary mechanism of action of enisamium
iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme
for the replication of RNA viruses.[5][6] Upon administration, enisamium iodide is metabolized
to a more potent hydroxylated form, VR17-04, which demonstrates significantly higher
inhibitory activity against the viral RdRp than the parent compound.[3] This document provides
detailed application notes and protocols for the use of enisamium iodide in high-throughput
antiviral screening (HTS) campaigns, targeting the discovery and development of novel antiviral
therapeutics.

Mechanism of Action

Enisamium iodide and its active metabolite, VR17-04, directly target the viral RNA polymerase,
inhibiting viral RNA synthesis.[2][4] This inhibition is achieved through the binding of the active
metabolite to the polymerase active site, which interferes with the incorporation of nucleotides
into the growing RNA chain.[6] This targeted mechanism makes enisamium iodide a valuable
tool for screening for and characterizing new inhibitors of viral replication.
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Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of enisamium
lodide and its active metabolite, VR17-04, against influenza A virus (IAV) and SARS-CoV-2.

Table 1: In Vitro Antiviral Activity of Enisamium lodide and VR17-04 against Influenza A Virus

Compoun Virus . Assay EC90 IC50 Referenc
] Cell Line
d Strain Type (M) (mM) e
Enisamium  Multiple Virus Yield
. _ dNHBE ) 157-439 - [1]
lodide IAV strains Reduction
) ) Influenza
Enisamium Plaque
. A/WSN/33  A549 - 0.322 [3]
lodide Assay
(HIN1)
] ] In vitro
Enisamium  Influenza A
_ _ - RdRp - 46.3 [4]
lodide Virus o
activity
In vitro
Influenza A
VR17-04 _ - RdRp - 0.84 [4]
Virus o
activity

Table 2: In Vitro Antiviral Activity of Enisamium lodide and VR17-04 against SARS-CoV-2

Compound Virus Strain  Cell Line Assay Type IC50 Reference
Enisamium ~300 pg/mL
) SARS-CoV-2 Caco-2 CPE Assay [7]
Chloride (~1.2 mM)
Enisamium RNA
_ HCoV NL63 NHBE _ ~60 pg/mL [7]
lodide synthesis
Enisamium In vitro RdRp
_ SARS-CoV-2 - o 40.7 mM [4]
lodide activity
In vitro RdRp
VR17-04 SARS-CoV-2 - o 2-3mM [4]
activity
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Table 3: Cytotoxicity of Enisamium lodide

Cell Line Assay Type CC50 (mM) Reference
dNHBE Not specified ~10 [8]
A549 CellTiter-Blue >2 [3]
- Not cytotoxic at active
Caco-2 Not specified ) [7]
concentrations
N Not cytotoxic at active
NHBE Not specified [7]

concentrations

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Reduction

Assay

This assay is suitable for screening large compound libraries for antiviral activity against

viruses that cause a visible cytopathic effect in cell culture.

Materials:

o Cells: Vero E6, A549, or other susceptible cell lines

e Virus: Influenza virus, SARS-CoV-2, or other cytopathic virus

e Media: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium

(DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-

glutamine

e Compounds: Enisamium iodide (as a positive control), test compounds

» Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

o Plates: 384-well clear-bottom, black-walled tissue culture-treated plates
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» Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader with
luminescence detection

Protocol:

o Cell Seeding:

o Trypsinize and resuspend cells to a concentration of 1.6 x 105 cells/mL.

o Using an automated liquid handler, dispense 25 pL of the cell suspension into each well of
the 384-well plates (4,000 cells/well).

o Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

e Compound Preparation and Addition:

o Prepare serial dilutions of enisamium iodide (e.g., from 10 mM to 0.1 pM) and test
compounds in assay medium.

o Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 60 nL) of each
compound dilution to the appropriate wells of the cell plates. Include wells with DMSO as a
negative control.

¢ Virus Infection:

o Dilute the virus stock in assay medium to a multiplicity of infection (MOI) of 0.002.

o Dispense 25 uL of the diluted virus into each well, except for the uninfected control wells.

o Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.

 Viability Measurement:

o Equilibrate the plates and CellTiter-Glo® reagent to room temperature.

o Add 30 puL of CellTiter-Glo® reagent to each well.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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o Read the luminescence on a plate reader.

o Data Analysis:

o Normalize the data to the uninfected control (100% viability) and the virus-infected control
(0% viability).

o Calculate the half-maximal effective concentration (EC50) for each compound using a
dose-response curve fitting software.

o Determine the Z'-factor for the assay to assess its robustness for HTS.

High-Throughput Virus Yield Reduction Assay

This assay is used to quantify the amount of infectious virus produced in the presence of a test
compound and is particularly useful for viruses that do not cause a strong CPE.

Materials:

e Cells: Madin-Darby canine kidney (MDCK) cells for influenza, or other permissive cell lines
 Virus: Influenza virus or other target virus

o Media: As described for the CPE assay

o Compounds: Enisamium iodide, test compounds

e Reagents: Trypsin-TPCK (for influenza), crystal violet staining solution

o Plates: 96-well and 384-well tissue culture-treated plates

o Equipment: Automated liquid handler, multichannel pipette, incubator, microscope or
automated plate reader for plaque counting

Protocol:
* Infection and Treatment (384-well format):

o Seed cells in 384-well plates as described in the CPE assay protocol.
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o Pre-treat cells with serial dilutions of enisamium iodide or test compounds for 1-2 hours.

o Infect the cells with the virus at an MOI of 0.01.

o Incubate the plates for 24-48 hours.

e Harvesting Supernatants:

o After incubation, use an automated liquid handler to carefully collect the supernatants from
each well, which contain the progeny virus.

e Plague Assay for Titer Determination (96-well format):

o

Seed MDCK cells (or another permissive cell line) in 96-well plates to form a confluent
monolayer.

o Perform serial dilutions of the harvested supernatants.

o Infect the MDCK cell monolayers with the diluted supernatants for 1 hour.

o Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing
Avicel or agarose) and trypsin-TPCK (for influenza).

o Incubate for 2-3 days until plaques are visible.

e Plague Staining and Counting:

[¢]

Fix the cells with 4% formaldehyde.

[e]

Stain the cells with crystal violet solution.

o

Wash the plates and allow them to dry.

[¢]

Count the plaques manually or using an automated plate reader.

o Data Analysis:

o Calculate the virus titer (plague-forming units per mL, PFU/mL) for each compound
concentration.
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o Determine the EC90 (the concentration that reduces the virus yield by 90%) by plotting the
percentage of virus yield reduction against the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed
antiviral activity is not due to cell death.

Materials:

e Cells: The same cell line used in the antiviral assay

e Media: As described for the CPE assay

e Compounds: Enisamium iodide, test compounds

o Reagents: CellTiter-Glo® Luminescent Cell Viability Assay or similar

o Plates: 384-well clear-bottom, black-walled tissue culture-treated plates

« Equipment: Automated liquid handler, multichannel pipette, incubator, plate reader

Protocol:

Cell Seeding and Compound Addition:

o Follow the same procedure as for the antiviral assays, but do not add any virus.

Incubation:

o Incubate the plates for the same duration as the antiviral assay (e.g., 72 hours).

Viability Measurement:

o Measure cell viability using the CellTiter-Glo® assay as described above.

Data Analysis:

o Normalize the data to the DMSO-treated control cells (100% viability).
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o Calculate the 50% cytotoxic concentration (CC50) for each compound.

o Determine the Selectivity Index (Sl) by dividing the CC50 by the EC50. A higher Sl value
indicates a more promising antiviral candidate.

Visualizations

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Assay Preparation

Data Acquisition
Seed Cells in
384-well Plates g T .
High-T! Screening Measure Cell Viability Data Analysi
cPE Assay ata Analysis
o (e.g., CellTiter-Glo) [ *
Add Compounds Infect Cells Incubate for =
to Cell Plates with Virus 4872 hours | Normalize Data eé‘jrfjles (Eﬂé;] g gz S%f;se Identify *Hit' Compounds
R Assay

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Host Cell

Enisamium lodide
(Pro-drug)

VR17-04
(Active Metabolite)

Viral Replication Cycle

Nucleoside
Triphosphates (NTPSs)

Viral RNA Template

Template

Viral RNA-dependent
RNA Polymerase (RdRp)

Nascent Viral RNA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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